Cellobiose 2-Epimerase Kinetic Discrimination: Km and kcat Values for Cellobiose vs. Mannobiose vs. Lactose Define Substrate Preference
The Bacteroides fragilis CE (UniProt Q5LH66) exhibits markedly different Michaelis-Menten parameters for its three β-(1→4) disaccharide substrates. The Km for cellobiose (the direct precursor of beta-D-glucosyl-(1→4)-D-mannopyranose) is 3.75 mM, compared to 5.51 mM for mannobiose and 6.56 mM for lactose, indicating that CE binds cellobiose with the highest apparent affinity among the three substrates [1]. The kcat values are 67.6 s⁻¹ (cellobiose), 104 s⁻¹ (mannobiose), and 79.5 s⁻¹ (lactose), demonstrating that mannobiose has the highest turnover number [1]. The resulting catalytic efficiencies (kcat/Km) are approximately 18.0 s⁻¹·mM⁻¹ for cellobiose, 18.9 s⁻¹·mM⁻¹ for mannobiose, and 12.1 s⁻¹·mM⁻¹ for lactose, establishing that the enzyme processes the cellobiose ↔ glucosyl-mannose pair with substantially different kinetic efficiency than lactose, and with distinct Km/kcat contributions compared to mannobiose [1]. This kinetic fingerprint means that any assay using beta-D-glucosyl-(1→4)-D-mannopyranose as a substrate or product standard must account for CE's differential behavior that cannot be replicated using cellobiose or mannobiose alone.
| Evidence Dimension | Cellobiose 2-epimerase (CE) kinetic parameters (Km, kcat, kcat/Km) |
|---|---|
| Target Compound Data | Product of cellobiose epimerization; precursor cellobiose Km = 3.75 mM, kcat = 67.6 s⁻¹, kcat/Km ≈ 18.0 s⁻¹·mM⁻¹ (Bacteroides fragilis CE) |
| Comparator Or Baseline | Mannobiose: Km = 5.51 mM, kcat = 104 s⁻¹, kcat/Km ≈ 18.9 s⁻¹·mM⁻¹; Lactose: Km = 6.56 mM, kcat = 79.5 s⁻¹, kcat/Km ≈ 12.1 s⁻¹·mM⁻¹ |
| Quantified Difference | Km(cellobiose) 1.47-fold lower than Km(mannobiose) and 1.75-fold lower than Km(lactose); kcat/Km(lactose) is ~33% lower than for cellobiose or mannobiose |
| Conditions | Bacteroides fragilis recombinant CE, pH 7.5, 45°C (UniProt Q5LH66 reviewed kinetic data) |
Why This Matters
Procurement of beta-D-glucosyl-(1→4)-D-mannopyranose as a CE reaction product standard is essential because the enzyme's divergent kinetic parameters for different disaccharide substrates mean that cellobiose cannot serve as a quantitative proxy for glucosyl-mannose in activity assays or metabolic flux measurements.
- [1] UniProtKB Q5LH66 (CEEP_BACFN). Cellobiose 2-epimerase from Bacteroides fragilis. Kinetic parameters: Km 3.75 mM (cellobiose), 5.51 mM (mannobiose), 6.56 mM (lactose); kcat 67.6 s⁻¹ (cellobiose), 104 s⁻¹ (mannobiose), 79.5 s⁻¹ (lactose). View Source
